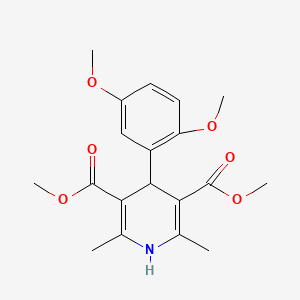
dimethyl 4-(2,5-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dimethyl 4-(2,5-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a useful research compound. Its molecular formula is C19H23NO6 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.15253745 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Dimethyl 4-(2,5-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C18H23N2O6
- Molecular Weight : 357.38 g/mol
- CAS Number : Not specified in the search results.
The biological activity of this compound primarily involves its interaction with various biological targets:
- Calcium Channel Blockade : Similar compounds in the dihydropyridine class are known to act as calcium channel blockers. This mechanism is crucial for their antihypertensive effects by preventing calcium influx into vascular smooth muscle cells and cardiac myocytes.
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit antioxidant properties, helping to mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory characteristics by inhibiting pro-inflammatory cytokines.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antihypertensive Activity : By blocking calcium channels, it effectively reduces blood pressure in hypertensive models.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties against neurodegenerative diseases through modulation of neurotransmitter systems.
Table 1: Summary of Biological Activities
Case Study: Antihypertensive Effects
A study conducted on hypertensive rats demonstrated that administration of this compound resulted in significant reductions in systolic and diastolic blood pressure. The mechanism was attributed to the blockade of L-type calcium channels in vascular smooth muscle cells.
Case Study: Neuroprotective Properties
In vitro studies using neuronal cell lines exposed to oxidative stress revealed that the compound significantly reduced cell death and preserved mitochondrial function. This suggests a potential therapeutic application in neurodegenerative conditions such as Alzheimer's disease.
Properties
IUPAC Name |
dimethyl 4-(2,5-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6/c1-10-15(18(21)25-5)17(16(11(2)20-10)19(22)26-6)13-9-12(23-3)7-8-14(13)24-4/h7-9,17,20H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUGGMYBZPEXSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C=CC(=C2)OC)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














